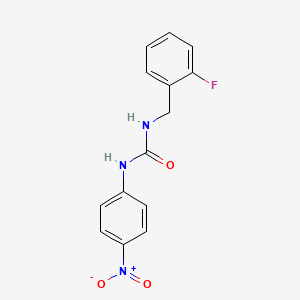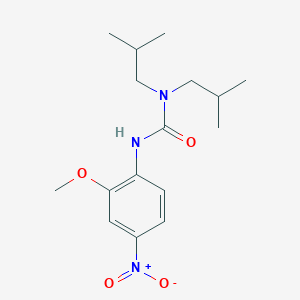![molecular formula C21H28N2O3 B4119726 methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119726.png)
methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate
Descripción general
Descripción
Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate, also known as MAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAE is a synthetic compound that belongs to the class of benzoate esters and has a molecular formula of C23H28N2O3.
Mecanismo De Acción
The mechanism of action of methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to bind to the amyloid-beta peptide, which is believed to be involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicine, this compound has been shown to reduce inflammation and oxidative stress, which are believed to be involved in the development of various diseases. In agriculture, this compound has been shown to have insecticidal properties, which can help protect crops from pests. In materials science, this compound has been used as a building block for the synthesis of materials with unique properties, such as high thermal stability and electrical conductivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, there are also some limitations to its use, including its relatively high cost and the complexity of its synthesis. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to test its effects.
Direcciones Futuras
There are several potential future directions for research on methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for various diseases. In agriculture, research is needed to determine the optimal conditions for using this compound as an insecticide and to assess its potential environmental impact. In materials science, further studies are needed to explore the potential applications of this compound as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex, but it has been extensively studied for its potential as an anti-inflammatory agent, insecticide, and building block for novel materials. While there are still many unanswered questions about the mechanism of action of this compound, its potential applications make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for Alzheimer's disease. In agriculture, this compound has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
methyl 2-[1-(1-adamantyl)ethylcarbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-13(21-10-14-7-15(11-21)9-16(8-14)12-21)22-20(25)23-18-6-4-3-5-17(18)19(24)26-2/h3-6,13-16H,7-12H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWJJIAGQXQXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-methylphenyl)sulfonyl]-5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4119653.png)
![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119655.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119679.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4119686.png)

![4-chloro-N-{[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4119707.png)


![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B4119733.png)
![3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119748.png)

![N-(3-methoxypropyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4119758.png)
![methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4119762.png)